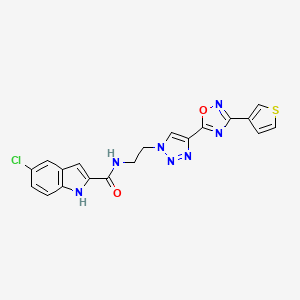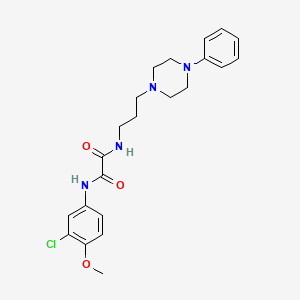
N1-(3-chloro-4-methoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, commonly known as 'CMPD101,' is a small molecule drug that has gained significant interest in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Serotonergic System Studies
Compounds like m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, have been widely utilized in psychopharmacology research to probe serotonin (5-HT) function. Such studies have explored the effects of these compounds on psychological, cognitive, cardiovascular, hormonal measurements, and neurotransmitter functions in humans. For instance, Silverstone et al. (1994) investigated the effects of mCPP infusion on anxiety symptoms, cognitive performance, and various hormonal levels in a double-blind placebo-controlled study, finding significant increases in symptoms of anxiety and plasma concentrations of several hormones without affecting cognitive performance or central noradrenergic activity. This research highlights the utility of related compounds in understanding the role of the serotonergic system in psychological and physiological processes (Silverstone et al., 1994).
Chemopreventive Agent Evaluation
Another area of research application is the evaluation of synthetic retinoids like N-(4-hydroxyphenyl) retinamide (4-HPR) for their chemopreventive properties. Villa et al. (1993) studied the effects of 4-HPR on the natural killer (NK) activity of peripheral blood mononuclear cells (PBMC) in women, showing an increase in NK activity, suggesting a potential mechanism for its antineoplastic action. This work contributes to the understanding of how certain chemical compounds can enhance immune function and potentially prevent cancer development (Villa et al., 1993).
Neurotransmission Imaging
The development of specific PET tracers like 2'-Methoxyphenyl-(N-2'-pyridinyl)-p-18F-fluoro-benzamidoethylpiperazine (18F-MPPF) is another significant research application. These tracers are used in clinical research to explore abnormalities in the serotoninergic system. Costes et al. (2005) reported on the creation of a large normative imaging database of 18F-MPPF binding potential over aging, providing valuable data for the statistical assessment of neurophysiologic dysfunctions in both males and females. This research underscores the importance of chemical compounds in advancing neuroimaging techniques and our understanding of neurotransmission across the lifespan (Costes et al., 2005).
Propiedades
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-30-20-9-8-17(16-19(20)23)25-22(29)21(28)24-10-5-11-26-12-14-27(15-13-26)18-6-3-2-4-7-18/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFIYXAABHASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)
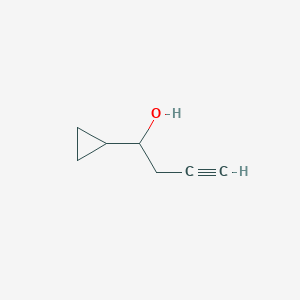
![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)
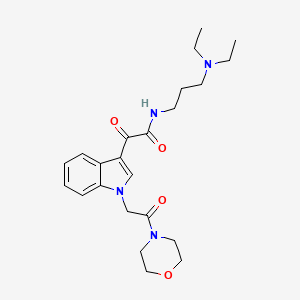
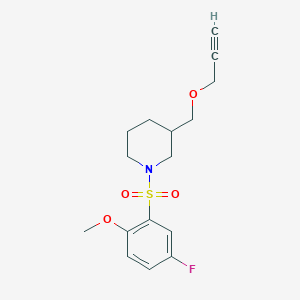
![4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2849673.png)
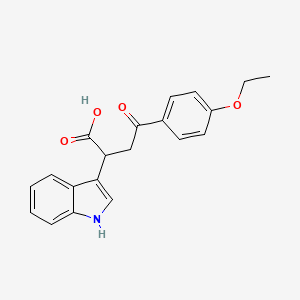
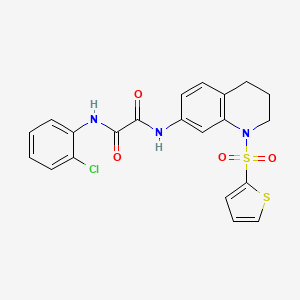
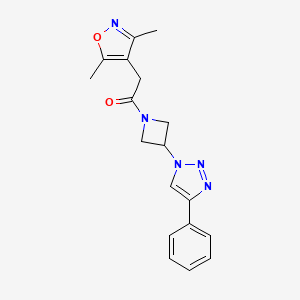

![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)
